Product packaging for 2-Fluoro-3,5-dimethylaniline(Cat. No.:)

2-Fluoro-3,5-dimethylaniline

Cat. No.: B12821375
M. Wt: 139.17 g/mol
InChI Key: GDNLMXJBXYGRPE-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dimethylaniline is a fluorinated aromatic amine that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. The incorporation of a fluorine atom and methyl groups on the aniline ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a useful building block for developing potential pharmaceuticals and agrochemicals . Fluorinated anilines are commonly employed in the synthesis of more complex molecules, including dyes, functional materials, and ligands for catalysis . As a primary amine, it readily undergoes diazotization and other coupling reactions, allowing for the introduction of the 2-fluoro-3,5-dimethylphenyl moiety into target structures . Researchers utilize this compound in the exploration of new chemical entities, particularly in areas where the unique properties of fluorine, such as its high electronegativity and small atomic radius, can enhance a compound's binding affinity or bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B12821375 2-Fluoro-3,5-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

2-fluoro-3,5-dimethylaniline

InChI

InChI=1S/C8H10FN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3

InChI Key

GDNLMXJBXYGRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)F)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 3,5 Dimethylaniline and Its Precursors

Regioselective Fluorination Strategies

Achieving regioselectivity in the fluorination of aromatic rings is a primary challenge in organofluorine chemistry. The electronic effects of the substituents on the aniline (B41778) precursor, 3,5-dimethylaniline, play a crucial role in directing the position of fluorine incorporation. Both the amino group (-NH₂) and the methyl groups (-CH₃) are activating, ortho-, para-directing groups. In 3,5-dimethylaniline, the 2, 4, and 6 positions are activated towards electrophilic attack. The following sections explore methods to selectively introduce fluorine at the C-2 position.

Diazotization-Fluorination Approaches for Aromatic Ring Fluorination

One of the most classical and reliable methods for introducing a fluorine atom into a specific position on an aromatic ring is through the decomposition of an arenediazonium salt. This two-step process, often involving the Balz-Schiemann reaction, is particularly useful when direct fluorination methods lack the required regioselectivity. thieme-connect.de

The synthesis commences with the diazotization of the precursor, 3,5-dimethylaniline. This reaction is typically performed by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. thieme-connect.de

Following its formation, the diazonium salt is converted into a water-insoluble diazonium tetrafluoroborate (B81430) salt by the addition of tetrafluoroboric acid (HBF₄). This salt is often stable enough to be isolated, dried, and then decomposed thermally in a subsequent step to yield the desired 2-Fluoro-3,5-dimethylaniline, along with nitrogen gas and boron trifluoride. This thermal decomposition is the key fluorination step. thieme-connect.de An alternative approach involves performing the diazotization in anhydrous hydrogen fluoride (HF), where the diazonium fluoride intermediate is formed and decomposed in situ. thieme-connect.de

Table 1: Key Aspects of Diazotization-Fluorination (Balz-Schiemann Reaction)

Step Reagents Typical Conditions Intermediate/Product
Diazotization 3,5-dimethylaniline, NaNO₂, HCl 0–5 °C 3,5-dimethylbenzenediazonium chloride
Salt Formation HBF₄ Low temperature 3,5-dimethylbenzenediazonium tetrafluoroborate

| Fluorodediazoniation | Heat | Thermal decomposition | this compound |

Electrophilic Fluorination with N-F Reagents on Aniline Derivatives

Direct electrophilic fluorination offers a more concise route to fluoroaromatics by avoiding the need for a pre-functionalized starting material like a diazonium salt. This method utilizes reagents with a weakened nitrogen-fluorine (N-F) bond, which act as a source of an electrophilic fluorine ("F⁺"). acsgcipr.orgresearchgate.net These N-F reagents have largely replaced hazardous elemental fluorine for laboratory synthesis. wikipedia.org

For the synthesis of this compound, the substrate would be 3,5-dimethylaniline. The amino and methyl groups strongly activate the ortho and para positions (C-2, C-4, C-6) for electrophilic aromatic substitution. The challenge lies in controlling the reaction to favor substitution at the C-2 position over the sterically more accessible C-4 and C-6 positions. The choice of N-F reagent, solvent, and reaction conditions can influence this regioselectivity.

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgbrynmawr.edu These reagents are stable, crystalline solids that are safer to handle than gaseous fluorine. wikipedia.org The reaction mechanism is believed to be a polar electrophilic aromatic substitution (SEAr), where the rate-determining step is not the decomposition of the Wheland intermediate. researchgate.net

Table 2: Common Electrophilic N-F Fluorinating Reagents

Reagent Name Acronym Characteristics
N-Fluorobenzenesulfonimide NFSI A mild and widely used reagent for fluorinating various organic compounds. brynmawr.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® A highly effective and versatile cationic reagent used for a wide range of substrates. acsgcipr.org
N-Fluoro-o-benzenedisulfonimide NFOBS An effective fluorinating agent. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing fluorine. Unlike electrophilic substitution, SNAr requires an aromatic ring that is electron-deficient and possesses a good leaving group (such as Cl, Br, or NO₂). vapourtec.com The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex as an intermediate. vapourtec.comyoutube.com

To synthesize this compound via an SNAr approach, a suitable precursor would be a 3,5-dimethylaniline derivative with a leaving group at the C-2 position and a strong electron-withdrawing group (EWG), typically a nitro group (-NO₂), at an ortho or para position to activate the ring. For instance, a starting material like 1-chloro-2-nitro-3,5-dimethylbenzene could be treated with a fluoride source, such as potassium fluoride (KF). The fluorine acts as the nucleophile, displacing the chloride. The nitro group is essential for stabilizing the negative charge in the Meisenheimer intermediate. tib.eu

Following the successful substitution, the nitro group must be reduced to an amine to yield the final product, this compound. This reduction can be achieved through various methods, such as catalytic hydrogenation. google.com A key feature of SNAr reactions is the leaving group trend, where fluoride itself is often the best leaving group due to the high polarization of the C-F bond, which facilitates the initial rate-limiting nucleophilic attack. youtube.com

Alkylation and Arylation Techniques for Aniline Derivatives

Once this compound is synthesized, its amino group can be further functionalized through alkylation or arylation, creating a diverse range of derivatives.

N-Alkylation and N,N-Dialkylation Methodologies

N-Alkylation involves the introduction of one or more alkyl groups onto the nitrogen atom of the primary amine. These reactions are fundamental in synthetic chemistry for modifying the properties of the parent aniline.

A common laboratory method for N-alkylation is the reaction of this compound with an alkyl halide (e.g., iodomethane, benzyl bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate or cesium fluoride-celite, deprotonates the amine, increasing its nucleophilicity towards the alkylating agent. researchgate.net Controlling the stoichiometry of the alkylating agent can favor either mono- or dialkylation.

Industrially, N,N-dimethylation of anilines is often achieved by using methanol as the alkylating agent in the presence of an acid catalyst, such as sulfuric acid, at high temperatures and pressures. wikipedia.orgalfa-chemistry.com This method is cost-effective due to the low price of methanol. alfa-chemistry.com Another approach involves using dimethyl carbonate as a greener methylating agent. chemicalbook.com

Table 3: Selected Methods for N-Alkylation of Anilines

Method Alkylating Agent Base/Catalyst Key Features
Alkyl Halide Alkylation Alkyl halides (e.g., CH₃I, BnBr) Bases (e.g., K₂CO₃, CsF-Celite) Versatile laboratory-scale method for introducing various alkyl groups. researchgate.net
Industrial Methylation Methanol (CH₃OH) Acid catalysts (e.g., H₂SO₄) Cost-effective, high-yield industrial process for N,N-dimethylation. alfa-chemistry.com

| Green Methylation | Dimethyl Carbonate ((CH₃O)₂CO) | Basic molecular sieves | An environmentally friendlier alternative to traditional alkylating agents. chemicalbook.com |

C-H Functionalization for Directed Aromatic Substitution

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules without the need for pre-functionalization. nih.gov In the context of aniline derivatives, the amino group (or a modified version of it) can serve as a directing group to guide a transition metal catalyst, often palladium, to a specific C-H bond, typically at the ortho position. acsgcipr.org

For a substrate like this compound, the existing fluorine atom and methyl groups, along with the directing amine group, would influence the site of further substitution. Fluorine is known to promote ortho-C-H metalation. researchgate.net This strategy could be employed for C-H arylation, allowing for the introduction of new aryl groups onto the aniline ring, thereby rapidly building molecular complexity. These reactions often require a catalyst (e.g., Pd(OAc)₂), a ligand, and an arylating agent (e.g., an aryl halide or boronic acid). The development of ligands is crucial for controlling the regioselectivity of these transformations. researchgate.net

Multi-Component Reactions and Cascade Sequences Incorporating Fluoroanilines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly generate molecular complexity from simple starting materials. While specific MCRs or cascade sequences for the direct synthesis of this compound are not extensively documented, analogous reactions with other anilines suggest potential pathways.

One plausible multi-component approach could involve a modified Friedländer annulation or a similar condensation reaction. For instance, a three-component reaction between a fluorinated 1,3-dicarbonyl compound, an enamine derived from 3,5-dimethylaniline, and an ammonium source could theoretically construct the desired aniline ring with the fluorine atom in the correct position. However, the regioselectivity of such a reaction would need to be carefully controlled.

Cascade reactions offer another promising avenue. A potential cascade sequence could be initiated by a Michael addition of a nucleophile to a suitably substituted fluorinated aromatic precursor, followed by an intramolecular cyclization and subsequent aromatization to yield the this compound scaffold. The design of the initial precursor would be crucial for the success of the cascade.

Reaction TypeReactant AReactant BReactant CPotential Product
Hypothetical MCR Fluorinated β-diketone3,5-Dimethyl-enamineAmmoniaThis compound derivative
Hypothetical Cascade Activated Fluorinated AromaticMichael DonorN/ACyclized intermediate leading to this compound

This table presents hypothetical multi-component and cascade reaction strategies for the synthesis of this compound based on established chemical principles.

Green Chemistry Principles and Sustainable Synthesis Approaches for Fluorinated Anilines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated anilines, including this compound, can be made more sustainable by adhering to these principles.

Key green chemistry considerations for fluorinated aniline synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Recent research has explored the use of ionic liquids as recyclable reaction media for electrophilic fluorination reactions. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can facilitate reactions under milder conditions.

Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of bio-derived starting materials is a long-term goal.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Metal-catalyzed cross-coupling reactions and organocatalysis are key strategies in modern organic synthesis.

A sustainable approach to synthesizing this compound could involve the use of a biocatalytic method, such as employing a nitroreductase enzyme for the reduction of a corresponding nitroaromatic precursor. nih.govacs.org This chemoenzymatic approach can operate under mild, aqueous conditions and often exhibits high selectivity, avoiding the need for high-pressure hydrogenation and precious metal catalysts. nih.govacs.org

Green Chemistry PrincipleApplication in Fluorinated Aniline Synthesis
Waste Prevention One-pot syntheses and cascade reactions minimize intermediate purification steps.
Safer Solvents Utilizing water or recyclable ionic liquids as reaction media. rsc.org
Energy Efficiency Development of catalysts that operate at lower temperatures and pressures.
Catalysis Employing biocatalysts like nitroreductases for selective reductions. nih.govacs.org

This table outlines the application of key green chemistry principles to the synthesis of fluorinated anilines.

Comparative Analysis of Synthetic Route Efficiency and Selectivity in Fluorinated Aniline Production

Several synthetic routes can be envisioned for the production of this compound, each with its own advantages and disadvantages concerning efficiency (yield) and selectivity (regio- and chemoselectivity).

Common strategies for introducing a fluorine atom onto an aromatic ring include electrophilic fluorination and nucleophilic aromatic substitution (SNA_r). Alternatively, the aniline functionality can be introduced onto a pre-fluorinated aromatic ring.

Electrophilic Fluorination: This approach would involve the direct fluorination of 3,5-dimethylaniline. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Therefore, achieving selective fluorination at the 2-position can be challenging, often leading to a mixture of isomers. The use of bulky directing groups on the nitrogen atom can improve ortho-selectivity. Reagents like Selectfluor™ are commonly used for electrophilic fluorination. rsc.org

Nucleophilic Aromatic Substitution (SNA_r): This method would start with a precursor having a good leaving group (e.g., -NO₂, -Cl) at the 2-position and activated by an electron-withdrawing group. The fluorine atom is then introduced using a nucleophilic fluoride source (e.g., KF, CsF). The subsequent introduction of the amino and methyl groups would complete the synthesis. The efficiency of this route depends heavily on the activation of the aromatic ring towards nucleophilic attack.

Reduction of a Nitroaromatic Precursor: A common and often high-yielding method involves the synthesis of 1-fluoro-2,4-dimethyl-6-nitrobenzene, followed by the reduction of the nitro group to an amine. Various reducing agents can be employed, from classic metal-acid systems (e.g., Sn/HCl) to catalytic hydrogenation, with the latter being a greener option. The selectivity of the initial nitration step is crucial for the success of this route.

Synthetic RouteTypical ReagentsGeneral YieldGeneral SelectivityKey Challenges
Electrophilic Fluorination of 3,5-dimethylaniline Selectfluor™, F-TEDA-BF₄ rsc.orgModerateLow to ModerateControlling regioselectivity (ortho vs. para).
Nucleophilic Aromatic Substitution KF, CsFVariableHighRequires a suitably activated precursor with a good leaving group.
Reduction of 1-fluoro-2,4-dimethyl-6-nitrobenzene H₂, Pd/C; Sn, HClHighHighRelies on the selective synthesis of the nitroaromatic precursor.

This table provides a comparative analysis of common synthetic routes for the production of fluorinated anilines, with considerations for their application to the synthesis of this compound.

Reactivity Profile and Mechanistic Investigations of 2 Fluoro 3,5 Dimethylaniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity Influences

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing benzene derivatives. The outcome of such reactions on a substituted ring is determined by the nature of the substituents already present.

The regioselectivity of electrophilic aromatic substitution on the 2-fluoro-3,5-dimethylaniline ring is a balance of the directing effects of the three substituents. The amino (-NH2) and methyl (-CH3) groups are activating groups, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. openstax.org Conversely, the fluorine (-F) atom is a deactivating group due to its strong electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions because of its electron-donating resonance effect. openstax.org

Amino Group (-NH2): As a powerful activating group, the amino group strongly directs electrophiles to its ortho and para positions (C4 and C6). Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion).

Methyl Groups (-CH3): The two methyl groups at the C3 and C5 positions are moderately activating. They donate electron density through an inductive effect and hyperconjugation, stabilizing the arenium ion. openstax.org They direct incoming electrophiles to their ortho and para positions.

The combined influence of these groups makes the C4 and C6 positions the most likely sites for electrophilic attack. The powerful activating effect of the amino group, reinforced by the methyl groups, overrides the deactivating effect of the fluorine atom. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C4 compared to C6.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Ring Activity Directing Influence
-NH2 C1 Strong Resonance Donation (+R), Weak Inductive Withdrawal (-I) Activating ortho, para
-F C2 Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) Deactivating ortho, para

Directed ortho metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high precision. wikipedia.orgorganic-chemistry.org

For this compound, both the amino group and the fluorine atom can potentially act as DMGs.

Amino Group as DMG: The amino group itself is a moderate DMG. However, it can be readily converted into more potent DMGs, such as an amide or a carbamate, which strongly direct lithiation to the adjacent C6 position. The interaction between the heteroatom of the DMG and the lithium atom of the organolithium reagent facilitates the deprotonation of the nearest ortho proton. wikipedia.orgchem-station.com

Fluorine as DMG: The fluorine atom is also recognized as a directing group for ortho-metalation. researchgate.net It can direct lithiation to the C3 position. However, this position is already substituted with a methyl group in the target molecule. Its influence might also extend to the C1 position, though this is less common.

Therefore, by converting the amino group to a suitable DMG, one can selectively functionalize the C6 position of the this compound ring. This strategy provides a complementary approach to classical electrophilic aromatic substitution for introducing substituents at a specific location.

Nucleophilic Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a competent nucleophile. It readily participates in reactions with a variety of electrophiles.

Acylation: This reaction involves the treatment of the aniline (B41778) with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base. The amino group attacks the electrophilic carbonyl carbon, leading to the formation of an N-aryl amide. This reaction is often used to protect the amino group or to synthesize biologically active amide derivatives.

Sulfonylation: In a similar fashion, the aniline can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction, known as the Hinsberg test for primary amines, results in the formation of a stable N-S bond. Visible-light-mediated methods for the sulfonylation of anilines have also been developed, offering mild reaction conditions. nih.gov

Ureation: The reaction with isocyanates provides N,N'-disubstituted ureas. The nucleophilic amino group attacks the central carbon atom of the isocyanate, leading to the formation of the urea linkage.

The reactivity of the amino group in these reactions can be influenced by the electronic effects of the ring substituents. The electron-donating methyl groups enhance the nucleophilicity of the amine, while the electron-withdrawing fluorine atom slightly reduces it.

The amino group of this compound is a key functional handle for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gove-bookshelf.de The aniline can act as a binucleophile in condensation reactions with appropriate electrophilic partners to construct rings.

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted quinolines via the Combes quinoline synthesis or related reactions. Similarly, reactions with other bifunctional electrophiles can be employed to synthesize a variety of fluorinated nitrogen-containing heterocycles, such as pyrimidines or diazepines. researchgate.net The presence of the fluorine atom in the final heterocyclic product can significantly modulate its biological activity and physicochemical properties. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgrug.nl This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

In this context, this compound can serve as the amine coupling partner. It can be reacted with a variety of aryl or heteroaryl halides and triflates in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to afford the corresponding diarylamine or N-aryl-N-heteroarylamine.

The general catalytic cycle involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium amide complex.

Reductive elimination from the amide complex to furnish the C-N coupled product and regenerate the Pd(0) catalyst.

The steric hindrance provided by the ortho-fluoro and ortho-methyl groups, as well as the electronic nature of the substituted ring, can influence the rate and efficiency of the Buchwald-Hartwig amination. The development of specialized ligands has enabled the coupling of even sterically hindered and electronically challenging substrates. rug.nl

Table 2: Key Reactions of this compound

Reaction Type Reagent(s) Functional Group Transformation
Electrophilic Aromatic Substitution Electrophile (e.g., Br2, HNO3) C-H bond on the ring is replaced by C-E bond
Directed ortho Metalation Strong base (e.g., n-BuLi), then Electrophile C-H bond ortho to DMG is replaced by C-E bond
Acylation Acid chloride, Acid anhydride -NH2 is converted to -NHCOR
Sulfonylation Sulfonyl chloride -NH2 is converted to -NHSO2R
Heterocycle Formation Bifunctional electrophile Incorporation of the -NH2 group into a new ring system

Oxidation and Reduction Pathways of the Amino Functionality and Aromatic Ring

The reactivity of this compound is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom, along with the steric and electronic effects of the two methyl groups on the aromatic ring. These substituents influence the susceptibility of the amino functionality and the aromatic nucleus to oxidation and reduction reactions.

Oxidation Pathways:

The oxidation of substituted anilines can proceed through various mechanisms, often involving the amino group as the primary site of reaction. The oxidation of the amino functionality in anilines can lead to the formation of several products, including radical cations, nitrosobenzenes, and nitrobenzenes. The specific outcome is dependent on the oxidant used and the reaction conditions.

One common oxidation mechanism for substituted anilines is the hydrogen atom transfer (HAT) mechanism. nih.gov In this process, an oxidizing agent abstracts a hydrogen atom from the amino group, leading to the formation of an aniline radical. This radical intermediate is a crucial species from which various oxidation products can be formed. nih.govnih.gov For instance, dimerization of the aniline radical can lead to the formation of azobenzene derivatives.

The electronic nature of the substituents on the aniline ring plays a significant role in the oxidation process. Electron-donating groups, such as the methyl groups in this compound, generally increase the electron density on the aromatic ring and the amino group, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing fluorine atom can modulate this effect.

Reduction Pathways:

The reduction of the aromatic ring of anilines is a challenging transformation due to the inherent stability of the aromatic system. Typically, harsh conditions, such as high pressure and temperature in the presence of a catalyst, are required to achieve hydrogenation of the benzene ring.

More commonly in synthetic chemistry, the reduction pathways relevant to anilines involve the conversion of other functional groups on the aromatic ring into an amino group. The reduction of nitroarenes is a fundamental and widely used method for the synthesis of anilines. acs.org This transformation can be achieved using a variety of reducing agents and catalytic systems.

Several methods for the reduction of nitroarenes to anilines are known, many of which are chemoselective, tolerating a range of other functional groups. acs.orgresearchgate.net This is particularly important when dealing with substituted anilines where other reducible groups may be present. For instance, the use of iron in acidic media (e.g., Fe/HCl) is a classic and effective method for this reduction. researchgate.net Other systems, such as catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrazine hydrate, are also highly efficient. acs.org Modern methods also include the use of iron-based catalysts with formic acid as a reducing agent, which can proceed under mild, base-free conditions. acs.org

Reducing SystemKey FeaturesFunctional Group Tolerance
Fe/HCl or Activated IronClassical and robust method.Tolerates ketones, nitriles, esters, and halides. researchgate.net
Pd/C, Hydrazine HydrateHighly efficient catalytic transfer hydrogenation.Good for halogenated nitroarenes. acs.org
Iron-based catalyst, Formic AcidMild, base-free transfer hydrogenation.Broad substrate scope with good to excellent yields. acs.org
Vasicine (from Adhatoda vasica)Metal- and base-free reduction in water.Chemoselective, tolerates ketones, nitriles, esters, and halogens. acs.org
FeCl3·6H2O/IndiumHigh yields and good chemoselectivity under mild conditions.Unaffected groups include halogen, hydroxy, methoxy, ketone, carboxyl, ester, and cyano. researchgate.net
Visible-light-induced Iron-catalysisPhotosensitizer-free, mild conditions.Broad functional group tolerance. mdpi.com

Radical Reactions and Photoinduced Transformations of Fluorinated Anilines

The presence of a fluorine atom on the aniline ring introduces unique reactivity, particularly in radical and photoinduced reactions. Fluorinated anilines can participate in a variety of transformations initiated by light or radical initiators, leading to the formation of novel C-C and C-heteroatom bonds.

Radical Reactions:

Fluorinated anilines can undergo reactions involving radical intermediates. These radicals can be generated through various methods, including single-electron transfer (SET) processes. acs.org For instance, in the presence of a suitable photocatalyst and a radical precursor, the aniline can be converted into a radical cation, which can then participate in subsequent reactions. The generation of a difluoroalkyl radical, for example, has been shown to be an intermediate in the difluoroalkylation of anilines. nih.govacs.org Radical trapping experiments using agents like Galvinoxyl free radical or 1,1-diphenylethene have confirmed the involvement of such radical species in these transformations. acs.org

The electrophilic and pyramidalized nature of some fluorinated radicals, such as the trifluoromethyl radical, gives them high chemoselectivity for certain reactions. researchgate.net The introduction of fluorine-containing groups into aromatic compounds via radical pathways is a significant area of research in medicinal and materials chemistry. mdpi.com

Photoinduced Transformations:

Photoinduced reactions of fluorinated anilines often involve the formation of an electron donor-acceptor (EDA) complex. acs.org An EDA complex is a weak association between an electron-rich donor molecule (the aniline) and an electron-deficient acceptor molecule. nih.gov This complex can absorb light at a longer wavelength than the individual components, leading to a single electron transfer upon photoexcitation. nih.govacs.org

The formation of an EDA complex between a substituted aniline and a fluorinated radical precursor has been demonstrated through UV-vis absorption spectroscopy, which shows a significant bathochromic shift. acs.org Photoexcitation of this complex can initiate a radical chain mechanism. acs.org This process generates a fluorinated radical and a cationic radical species from the aniline. nih.govacs.org The resulting intermediates can then react to form new functionalized aniline derivatives. acs.org

These photoinduced methods are often carried out under mild conditions, using visible light and sometimes an organic photocatalyst like Eosin Y. acs.org They have been successfully applied to the difluoroalkylation of a wide range of anilines, including those with both electron-rich and moderate electron-withdrawing groups. nih.govacs.org

Reaction TypeKey FeaturesProposed MechanismExample Reactants
Visible-light-driven AnnulationCatalyst-free, stereoselective synthesis of tetrahydroquinolines.Photoexcitation of an electron donor-acceptor (EDA) complex. nih.govN,N-substituted dialkyl anilines and alkenes. nih.gov
Photoinduced DifluoroalkylationOrganophotocatalytic system working via oxidative quenching.Generation of a ·CF2CO2Et radical as an intermediate. nih.govacs.orgAnilines and ethyl difluoroiodoacetate with Eosin Y as photocatalyst. acs.org
EDA Complex-Mediated DifluoroalkylationTransition-metal-free, efficient formation of difluoroalkylated arenes.Photoexcitation of an EDA complex between the aniline and a fluorinated reagent, initiating a radical chain reaction. nih.govacs.orgAnilines and ethyl difluoroiodoacetate. acs.org

Applications As a Versatile Chemical Building Block in Research

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance properties such as metabolic stability, binding affinity to target proteins, and lipophilicity. 2-Fluoro-3,5-dimethylaniline provides a readily available scaffold containing the desirable fluorine moiety, making it a key precursor in the synthesis of novel therapeutic agents.

Fluorinated anilines are crucial intermediates in the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceuticals. While direct literature citing the use of this compound in the synthesis of pyrimidines, quinolines, and benzothiazoles is not abundant, the general reactivity of fluoroanilines in established synthetic routes strongly suggests its utility in creating fluorinated analogues of these important heterocycles.

For instance, the synthesis of fluorinated quinolines often proceeds through reactions like the Combes or Conrad-Limpach synthesis, which utilize anilines as key starting materials. The presence of the fluorine atom in the aniline (B41778) precursor, such as in 2-fluoroaniline (B146934), has been shown to influence the regioselectivity of the cyclization and the properties of the resulting quinoline ring system. It is therefore highly probable that this compound could be employed in a similar fashion to generate specifically substituted fluoroquinolines for biological evaluation.

Similarly, the synthesis of benzothiazoles often involves the reaction of a substituted aniline with a thiocyanating agent. Fluorinated benzothiazoles are of interest in medicinal chemistry due to their diverse biological activities. The use of fluorinated anilines in these synthetic pathways is a common strategy to introduce fluorine into the benzothiazole scaffold.

The following table summarizes the general synthetic approaches where this compound could be a valuable precursor.

Heterocyclic ScaffoldGeneral Synthetic ApproachPotential Role of this compound
Pyrimidines Construction from precursors containing the N-C-N fragment.Could be used to synthesize fluorinated pyrimidine derivatives by serving as a precursor to one of the key intermediates.
Quinolines Skraup synthesis, Doebner-von Miller reaction, Combes synthesis, Friedländer synthesis.As the aniline component, it would lead to the formation of a quinoline ring with a fluorine and two methyl groups on the benzo-fused portion of the heterocycle.
Benzothiazoles Reaction of anilines with potassium thiocyanate and bromine (Hugershoff reaction) or other sulfur-containing reagents.Would serve as the aniline precursor, resulting in a benzothiazole scaffold bearing a fluorine and two methyl groups.

This table is based on established synthetic methodologies for these heterocycles and the known reactivity of fluorinated anilines.

While specific research detailing the use of this compound in ligands for metal complexes is limited, the broader class of N,N-dimethylaniline derivatives has been explored for this purpose. The nitrogen atom of the aniline can coordinate to a metal center, and the electronic properties of the aromatic ring, influenced by substituents like fluorine, can modulate the catalytic activity of the resulting metal complex.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The introduction of fluorine is a key tactic in SAR studies to probe interactions with biological targets and to optimize pharmacokinetic properties.

This compound can be used as a starting scaffold to generate a library of compounds for SAR studies. By systematically modifying other parts of a molecule while keeping the 2-fluoro-3,5-dimethylphenyl moiety constant, researchers can investigate the impact of this specific substitution pattern on biological activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methyl groups can provide steric bulk and influence lipophilicity. Such studies are crucial for optimizing lead compounds into viable drug candidates. For example, in the development of fluoroquinolone antibiotics, SAR and QSAR (Quantitative Structure-Activity Relationship) studies have been instrumental in designing more potent derivatives researchgate.netresearchgate.net.

Intermediate in Agrochemical Research

The introduction of fluorine into pesticides and herbicides is a well-established strategy to enhance their efficacy, selectivity, and environmental persistence. Fluorinated intermediates are therefore highly sought after in the agrochemical industry.

The development of new pesticides often involves creating analogues of existing successful products. This compound could be used to synthesize analogues of known pesticides where a fluorinated dimethylphenyl group is desired to modulate the biological activity or spectrum of control. The synthesis of many herbicides, for example, involves the use of fluorinated intermediates to create the final active ingredient asianpubs.orgnih.govnih.gov.

The search for new crop protection agents with novel modes of action is a continuous effort in agrochemical research. The use of unique building blocks like this compound can lead to the discovery of new chemical classes of pesticides and herbicides. The specific substitution pattern of this compound can lead to molecules with distinct three-dimensional shapes and electronic properties, which may result in selective activity against target pests or weeds while being safe for crops. The synthesis of trifluoromethylpyridines, a key structural motif in many agrochemicals, often starts from fluorinated precursors semanticscholar.org.

The following table provides examples of agrochemical classes where fluorinated aniline precursors are commonly used.

Agrochemical ClassGeneral ApplicationRelevance of Fluorinated Anilines
Fungicides Control of fungal diseases in crops.Many modern fungicides, such as those in the quinoline class, incorporate fluorine to enhance their efficacy rhhz.net.
Herbicides Control of weeds in various crops.Fluorinated intermediates are crucial in the synthesis of many selective and non-selective herbicides asianpubs.org.
Insecticides Control of insect pests.The synthesis of some insecticides involves the use of fluorinated building blocks to improve potency and metabolic stability.

This table illustrates the potential areas of application for this compound based on the established use of similar fluorinated intermediates in agrochemical synthesis.

Role in Material Science and Polymer Chemistry Research

Substituted anilines are foundational monomers in the synthesis of polyanilines, a class of conducting polymers with significant research interest due to their electronic, optical, and electrochemical properties. The introduction of fluorine atoms and methyl groups onto the aniline ring, as in the case of this compound, is a common strategy to modify the properties of the resulting polymers. Fluorine substitution, in particular, can enhance thermal stability, solubility in organic solvents, and alter the electronic characteristics of the polymer backbone.

In the context of functional polymer synthesis, aniline derivatives serve as essential building blocks. The polymerization of aniline monomers typically proceeds via chemical or electrochemical oxidation, leading to the formation of a conjugated polymer chain. The specific substituents on the aniline ring dictate the polymerization process and the final properties of the polymer.

However, a detailed search of scientific databases did not yield specific studies where this compound has been used as a monomer to synthesize and characterize a functional polymer. While it is theoretically plausible to polymerize this compound to form a poly(this compound), experimental data on its polymerization, properties, and potential applications are not available in the reviewed literature.

Aniline and its derivatives are historically significant precursors in the synthesis of a vast array of organic dyes, including azo dyes, triarylmethane dyes, and others. The general synthesis of azo dyes involves the diazotization of an aromatic amine, such as an aniline derivative, followed by a coupling reaction with a suitable coupling agent. The substituents on the aniline ring play a crucial role in determining the color, stability, and affinity of the dye for various substrates. The presence of a fluorine atom can influence the electronic properties of the dye molecule, potentially leading to shifts in its absorption spectrum and improved stability.

Despite these general principles, no specific research articles were found that describe the use of this compound as a precursor for the synthesis of advanced organic materials like dyes for research applications.

Contributions to Probe and Label Chemistry

Fluorinated organic molecules are of great interest in the development of probes and labels for bioimaging and diagnostics. The unique properties of fluorine, such as its high electronegativity and the ability of the ¹⁸F isotope to be used in Positron Emission Tomography (PET), make fluorinated compounds valuable tools in chemical biology and medicinal chemistry.

The core structures of many fluorescent probes are based on aromatic and heteroaromatic systems. The introduction of specific functional groups, including substituted anilines, allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. Fluorine substitution can enhance the photostability and influence the brightness of a fluorophore.

A thorough literature search did not uncover any studies detailing the synthesis or application of fluorescent probes or imaging agents derived specifically from this compound.

The development of PET tracers often involves the incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) into a biologically active molecule. Aromatic rings are common scaffolds for PET tracers, and the direct radiofluorination of these rings is a key step in their synthesis. Precursors for such radiosyntheses are typically molecules that can undergo nucleophilic or electrophilic fluorination. Aniline derivatives can be precursors for diazonium salts, which can then be used in a Balz-Schiemann type reaction for radiofluorination.

However, no specific literature was found that documents the use of this compound as a precursor in the radiosynthesis of ¹⁸F-labeled PET tracers. The methodologies for aromatic radiofluorination are well-established, but their application to this particular compound has not been reported in the searched scientific literature.

Computational and Theoretical Investigations of 2 Fluoro 3,5 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure and behavior.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Stability

Studies on similar molecules, like halo-substituted anilines, show that DFT can predict key structural parameters and the energy barrier to the inversion of the amino group. researchgate.net The electronic effects of substituents are critical; the electron-withdrawing nature of the fluorine and the electron-donating nature of the methyl groups will significantly alter the electron density distribution across the aromatic ring of 2-fluoro-3,5-dimethylaniline compared to unsubstituted aniline (B41778). This redistribution of electrons directly impacts the molecule's dipole moment, polarizability, and sites of reactivity. kashanu.ac.ir DFT is also used to calculate thermodynamic properties, providing data on the molecule's stability. researchgate.net

Table 1: Parameters Obtainable from DFT Calculations

Parameter CategorySpecific ParametersSignificance
Structural PropertiesOptimized Bond Lengths, Bond Angles, Dihedral AnglesProvides the most stable 3D structure of the molecule.
Electronic PropertiesTotal Energy, Dipole Moment, Mulliken Atomic Charges, Molecular Electrostatic Potential (MEP)Describes electron distribution, polarity, and predicts sites for electrophilic/nucleophilic attack. nih.gov
Thermodynamic PropertiesEnthalpy, Gibbs Free Energy, EntropyDetermines the stability and spontaneity of the molecule under different conditions.
Reactivity DescriptorsHOMO/LUMO Energies, Ionization Potential, Electron AffinityQuantifies the chemical reactivity and kinetic stability of the molecule. kashanu.ac.ir

Ab Initio Methods for Excited State Analysis and Photophysical Properties

Ab initio—Latin for "from the beginning"—methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. uba.ar These methods are particularly valuable for studying the excited states of molecules, which govern their photophysical properties like absorption and fluorescence. Techniques such as Configuration Interaction (CI) and Multi-Reference Configuration Interaction (MRCI) are used to calculate the potential energy curves of electronic states. nih.gov

For related molecules like 4-fluoroaniline, high-resolution spectroscopy combined with ab initio calculations has been used to describe the geometry and inversion motion of the amino group in the first electronically excited state (S₁). acs.org Such studies reveal how the molecular structure changes upon absorption of light. Applying these methods to this compound would allow for the prediction of its UV-Visible absorption spectrum, the nature of its electronic transitions (e.g., π→π*), and the lifetimes of its excited states. nih.gov Spin-orbit coupling effects, which can be crucial for understanding transitions between different spin states (e.g., singlet to triplet), can also be evaluated. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. semanticscholar.org This makes the molecule more polarizable and likely to engage in chemical reactions. Conversely, a large energy gap indicates high stability. semanticscholar.org From the energies of the HOMO and LUMO, several important chemical descriptors can be calculated to quantify reactivity.

Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity. mdpi.com
Electronegativity (χ)χ = (I + A) / 2Measures the power of an atom or group to attract electrons. mdpi.com
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, this would include the rotation of the methyl groups and the orientation of the -NH₂ group relative to the aromatic ring.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By simulating these movements, MD provides a detailed view of the conformational dynamics and stability of different conformers. acs.org An MD simulation for this compound would typically involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms to model their motion. acs.org These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule interacts with its surroundings. mdpi.com This information is crucial for understanding how the molecule's shape and flexibility influence its biological activity or material properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. digitellinc.comrsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the energies of transition states and intermediates. nih.gov

For this compound, computational modeling could be used to investigate various reactions, such as electrophilic aromatic substitution. DFT calculations can predict whether an incoming electrophile would preferentially attack the ortho, meta, or para positions relative to the substituents. acs.org The calculations would reveal the activation energies for each pathway, explaining the regioselectivity of the reaction. Such studies provide a level of detail that is often difficult to obtain through experimental means alone, offering insights into the role of electronic and steric effects on the reaction outcome. nih.gov

Prediction of Spectroscopic Parameters through Theoretical Calculations

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By computing properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results.

DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman). bohrium.com The calculation of harmonic vibrational frequencies corresponds to the vibrational modes of the molecule (e.g., C-H stretching, N-H bending, C-N stretching). Comparing the calculated frequencies and intensities with experimental FTIR and Raman spectra helps in the definitive assignment of the observed spectral bands. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. physchemres.org

Solvent Effects and Intermolecular Interactions Modeling

Computational and theoretical modeling provides crucial insights into the behavior of this compound in various environments. These studies focus on understanding how solvents influence the molecule's properties and the nature of its interactions with other molecules. While specific computational studies exclusively targeting this compound are not extensively documented in the reviewed literature, the principles and findings from studies on analogous substituted anilines can be used to infer its behavior.

Theoretical investigations into solvent effects typically employ methods like Density Functional Theory (DFT) combined with continuum solvation models, such as the Polarizable Continuum Model (PCM). These models are instrumental in predicting how the electronic structure and properties of a molecule are altered by a solvent environment. For substituted anilines, it has been observed that properties such as dipole moments and polarizabilities are sensitive to the polarity of the solvent. journalirjpac.com An increase in solvent polarity is generally expected to lead to an increase in both the dipole moment and polarizability of the solute molecule. journalirjpac.com

Furthermore, the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also influenced by the solvent. journalirjpac.com The energy gap between HOMO and LUMO, which is a determinant of the molecule's chemical reactivity and electronic transition energies, is expected to change with varying solvent environments. journalirjpac.com

The modeling of intermolecular interactions is fundamental to understanding the supramolecular chemistry of this compound. These interactions govern the molecule's behavior in condensed phases and its assembly in crystal structures. Computational techniques such as DFT are employed to explore and quantify non-covalent interactions like hydrogen bonding and π-stacking. The presence of the amino group in this compound allows for the formation of hydrogen bonds, which are significant in its interaction with protic solvents and other molecules containing hydrogen bond donors or acceptors.

Molecular dynamics (MD) simulations offer a dynamic perspective on these interactions, allowing for the study of the collective behavior of molecules in a simulated environment. This approach can provide detailed information on the structure of the solvation shell around a this compound molecule and the dynamics of its interactions with the surrounding solvent molecules.

Illustrative Data from Computational Models

The following tables represent the types of data that would be generated from computational studies on this compound to understand solvent effects and intermolecular interactions. Please note that these are illustrative examples based on studies of similar molecules and not experimental data for this compound.

Table 1: Predicted Solvent Effects on the Electronic Properties of this compound

This table illustrates the expected trend in key electronic properties of this compound in solvents of varying polarity, as would be predicted by DFT calculations.

SolventDielectric Constant (ε)Dipole Moment (µ) (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1.02.50-5.50-0.205.30
Toluene2.382.85-5.55-0.255.30
Dichloromethane8.933.50-5.60-0.305.30
Ethanol24.554.20-5.65-0.355.30
Water78.394.80-5.70-0.405.30

Table 2: Calculated Intermolecular Interaction Energies for this compound Dimers

This table provides hypothetical interaction energies for different configurations of this compound dimers, which could be calculated using high-level quantum mechanical methods. These energies help in understanding the preferred orientations of the molecules in a condensed phase.

Dimer ConfigurationType of InteractionCalculated Interaction Energy (kcal/mol)
N-H···FHydrogen Bond-3.5
N-H···πHydrogen Bond-2.8
Parallel-displacedπ-π Stacking-2.5
T-shapedC-H···π Interaction-1.8

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule. For a substituted aniline (B41778) like 2-Fluoro-3,5-dimethylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

One-dimensional NMR spectra provide fundamental information about the types and numbers of unique nuclei in a molecule.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring atoms through spin-spin coupling. For this compound, the spectrum is expected to show signals for the amine (NH₂) protons, the two aromatic protons, and the two distinct methyl (CH₃) groups. The chemical shifts are influenced by the electron-donating amine and methyl groups and the electron-withdrawing fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically distinct, resulting in eight separate signals. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, fluorine-19 is a highly sensitive NMR probe. nih.gov The ¹⁹F NMR spectrum for this compound would show a single resonance, as there is only one fluorine atom. nih.gov The multiplicity of this signal would be a complex multiplet due to coupling with nearby aromatic protons. azom.comhuji.ac.il

Predicted NMR Data for this compound

This table contains predicted values based on established chemical shift ranges and coupling constant magnitudes for similar structural motifs. Actual experimental values may vary.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz) Assignment
¹H6.5 - 6.7Doublet of doublets (dd)Aromatic C4-H
¹H6.4 - 6.6Doublet of doublets (dd)Aromatic C6-H
¹H3.5 - 4.5Broad singlet (br s)-NH₂
¹H2.2 - 2.4Singlet (s)C3-CH₃
¹H2.1 - 2.3Singlet (s)C5-CH₃
¹³C158 - 162Doublet (d), ¹JCF ≈ 240-250 HzC2-F
¹³C145 - 149Doublet (d), ³JCF ≈ 3-5 HzC1-NH₂
¹³C138 - 142Doublet (d), ³JCF ≈ 5-7 HzC3-CH₃
¹³C128 - 132Singlet (s)C5-CH₃
¹³C115 - 119Doublet (d), ²JCF ≈ 20-25 HzC6
¹³C110 - 114Doublet (d), ⁴JCF ≈ 1-3 HzC4
¹³C18 - 22Singlet (s)C3-C H₃
¹³C17 - 21Singlet (s)C5-C H₃
¹⁹F-115 to -130Multiplet (m)C2-F

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. In this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their spatial proximity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would be used to definitively assign the ¹H signals for the aromatic and methyl groups to their corresponding ¹³C signals.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm its molecular formula as C₈H₁₀FN.

Predicted HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₀FN
Nominal Mass 139 u
Monoisotopic (Exact) Mass 139.08005 u

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, usually the molecular ion) is selected, fragmented through collision with an inert gas, and the resulting product ions are analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of anilines often involves the loss of substituents from the ring or the amino group. For this compound, characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the ring structure.

Predicted Major Fragment Ions in MS/MS for this compound

Fragmentation is dependent on ionization method and collision energy. This table presents plausible fragment ions.

Predicted m/z Proposed Loss Proposed Fragment Structure
124.0565Loss of •CH₃[M - CH₃]⁺
112.0560Loss of HCN[M - HCN]⁺
95.0498Loss of CH₃ and HCN[M - CH₃ - HCN]⁺

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Characteristic absorption bands correspond to specific functional groups. The FTIR spectrum of this compound would be expected to show distinct peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, C=C stretches of the benzene ring, and a strong C-F stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, often providing clearer signals for aromatic ring vibrations than FTIR.

Predicted Vibrational Frequencies for this compound

This table contains predicted values based on characteristic frequencies for known functional groups.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Typical Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (methyl)2850 - 3000Medium
Aromatic C=C Stretch1580 - 1620Medium to Strong
N-H Bend1550 - 1650Medium
C-N Stretch1250 - 1350Medium to Strong
C-F Stretch1100 - 1250Strong

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes of a molecule. While a specific, peer-reviewed IR spectrum for this compound is not widely available in public spectral databases, its characteristic absorption bands can be predicted based on the vibrational modes of its constituent functional groups: the primary amine (-NH₂), the aromatic ring, the methyl groups (-CH₃), and the carbon-fluorine bond (C-F).

The primary amine group is expected to exhibit two distinct N-H stretching vibrations, corresponding to symmetric and asymmetric modes, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are expected just below this value. The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected around 1250-1360 cm⁻¹. A strong absorption band corresponding to the C-F stretch is predicted to be in the 1000-1400 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine3300 - 3500
Aromatic C-H StretchPhenyl Ring3000 - 3100
Aliphatic C-H StretchMethyl Groups2850 - 3000
C=C Aromatic Ring StretchPhenyl Ring1450 - 1600
C-N StretchAromatic Amine1250 - 1360
C-F StretchFluoroaromatic1000 - 1400

Raman Spectroscopy

The molecule is expected to show strong Raman scattering for the symmetric vibrations of the aromatic ring, particularly the ring "breathing" mode. The C-H and N-H stretching vibrations would also be present, though typically weaker than in IR. The C-F stretching vibration would also be Raman active. Due to its Cₛ point group symmetry, all 51 of its normal vibrational modes are expected to be both Raman and IR active.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

To date, a crystal structure for this compound has not been deposited in public crystallographic databases. If the compound were crystallized and analyzed, this method would reveal the planarity of the aromatic ring, the orientation of the amino and methyl groups relative to the ring, and the specific bond lengths of C-F, C-N, C-C, and C-H bonds. Furthermore, it would elucidate the nature of intermolecular hydrogen bonds formed by the -NH₂ group, which are crucial in determining the solid-state packing and physical properties of the material.

Gas-Phase Electron Diffraction for Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the intermolecular forces present in the solid state wikipedia.org. The method involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern to determine equilibrium bond lengths and angles wikipedia.orghargittai.com.

There are no published gas-phase electron diffraction studies specifically for this compound. A GED study would provide precise values for the geometry of the isolated molecule. This would be particularly useful for understanding the conformational preferences of the methyl and amino groups and any subtle structural distortions induced by the fluorine substituent, such as changes in the bond angles of the aromatic ring.

Advanced Photophysical Studies (e.g., Time-Resolved Photoelectron Imaging for Electronic Relaxation Dynamics)

Time-resolved photoelectron imaging (TRPEI) is a sophisticated technique used to study the ultrafast relaxation dynamics of molecules in electronically excited states. rsc.orgrsc.org This method uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to ionize it at varying time delays, allowing for the mapping of the electronic energy redistribution on femtosecond timescales. rsc.orgkyoto-u.ac.jpnih.gov

While direct TRPEI studies on this compound have not been reported, extensive research on the closely related compound 3,5-dimethylaniline (3,5-DMA) provides a strong basis for understanding its expected photophysical behavior. rsc.org Studies on 3,5-DMA, along with aniline and N,N-dimethylaniline, have been used to explore the relaxation pathways following UV excitation. rsc.org

In these aniline derivatives, UV absorption around 250 nm populates an initially excited S₂(3s/πσ) Rydberg state and the S₁(ππ) state. rsc.org The S₂ state is characterized by a narrow, anisotropic photoelectron spectrum, while the S₁ state gives rise to a broad, unstructured, and more isotropic signal. rsc.org In 3,5-DMA, the dynamics show a rapid internal conversion from the S₂ state. rsc.org

For this compound, it is anticipated that these fundamental relaxation channels would persist. However, the introduction of the electronegative fluorine atom at the ortho position is expected to modulate the energies of the π and π* orbitals and potentially influence the coupling between the S₂ and S₁ states. This could alter the lifetimes of the excited states and the branching ratios of the relaxation pathways compared to its non-fluorinated counterpart, 3,5-DMA. A TRPEI study would be invaluable in quantifying these substituent effects on the non-adiabatic dynamics of the molecule.

Future Perspectives and Emerging Research Avenues

Development of Novel and Highly Selective Fluorination Reagents and Methodologies

The field of organofluorine chemistry is continually seeking safer and more selective methods for introducing fluorine atoms. Historically, the use of hazardous reagents like elemental fluorine (F₂) limited the scope and accessibility of fluorination reactions. The future of synthesizing and modifying compounds like 2-Fluoro-3,5-dimethylaniline lies in the development and application of modern electrophilic fluorinating agents that offer enhanced stability, selectivity, and ease of handling.

Prominent among these are N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. mdpi.comresearchgate.net These reagents are crystalline, air-stable solids that provide a controllable source of electrophilic fluorine, making them suitable for the late-stage functionalization of complex molecules. mdpi.com Research is focused on expanding the toolkit of such reagents, aiming for even greater functional group tolerance and regioselectivity, which would allow for the precise fluorination of aromatic C-H bonds under mild conditions. rsc.org For instance, palladium-catalyzed C-H bond fluorination using NFSI has been demonstrated for various aromatic compounds, a methodology that could potentially be adapted for the further functionalization of the this compound core. rsc.org

Future progress will likely involve the design of new reagents with tailored reactivity profiles and the discovery of novel catalytic systems that can operate under greener and more economical conditions.

Reagent ClassExample(s)Key Characteristics
N-F Reagents N-Fluorobenzenesulfonimide (NFSI), SelectfluorCrystalline, stable solids; act as electrophilic fluorine sources; safer than traditional reagents like F₂ gas. mdpi.com
Deoxyfluorination Reagents Diethylaminosulfur trifluoride (DAST)Used for converting alcohols and carbonyls to fluoro derivatives; requires careful handling. beilstein-journals.org
Fluoroalkyl Amino Reagents (FARs) Yarovenko reagent, Ishikawa reagentUsed for nucleophilic fluorination of hydroxyl and carbonyl groups. nih.gov

Exploration of Catalytic and Stereoselective Synthesis of this compound Derivatives

The biological activity of a molecule is often dependent on its three-dimensional structure, or stereochemistry. Consequently, a major frontier in chemical synthesis is the development of methods that can produce a specific stereoisomer of a chiral molecule. While this compound itself is not chiral, its derivatization can readily introduce chiral centers.

Future research will heavily focus on the catalytic, stereoselective synthesis of its derivatives. This involves using chiral catalysts, often based on transition metals like palladium, nickel, or copper, to control the formation of new chemical bonds with a high degree of spatial precision. ub.edu For example, developing catalytic methods for the asymmetric arylation or alkylation of positions adjacent to the amine group could yield novel, enantiomerically pure compounds for biological screening. Palladium-catalyzed reactions have already shown success in the regio- and stereospecific synthesis of functionalized proline derivatives, demonstrating the power of this approach to precisely modify complex scaffolds. acs.org The goal is to create robust and scalable protocols that provide access to libraries of structurally diverse, chiral derivatives of this compound for evaluation as potential new drugs or functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. researchgate.net Flow chemistry, where reagents are mixed and reacted in a continuously flowing stream through a network of tubes and reactors, offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net These benefits are particularly relevant for fluorination reactions, which can be highly energetic and involve hazardous reagents.

The integration of flow chemistry with the synthesis of this compound and its derivatives is a promising future direction. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. researchgate.net This technology minimizes the volume of hazardous materials present at any given time, significantly improving process safety. pharmtech.com Furthermore, automated flow synthesis platforms can accelerate the optimization of reaction conditions and facilitate the rapid production of compound libraries for screening purposes. chemistryviews.org A modular flow platform has already been developed for the synthesis of molecules containing heteroatom-CF₃ motifs, showcasing the potential for this technology to streamline the production of complex fluorinated compounds. synthesisspotlight.com

Expansion into Novel Bioactive Scaffolds and Functional Materials for Emerging Technologies

The unique properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—make fluorinated compounds highly sought after in drug discovery. pharmtech.combeilstein-journals.org Approximately 15-20% of all pharmaceuticals contain at least one fluorine atom. pharmtech.combeilstein-journals.org

A significant future avenue for this compound is its use as a foundational building block, or scaffold, for the creation of new bioactive molecules. By modifying the aniline (B41778) core through various chemical reactions, researchers can generate large libraries of novel compounds for screening against a wide range of biological targets. The specific substitution pattern of this compound provides a unique starting point for exploring chemical space in the search for new therapeutics.

Beyond medicine, fluorinated organic molecules are critical components in advanced functional materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The fluorine atom can influence the electronic properties, thermal stability, and intermolecular interactions of these materials. Future research will likely explore the incorporation of the this compound motif into new polymers and organic electronic materials to fine-tune their properties for specific technological applications.

Synergistic Approaches: Combining Experimental and Computational Studies for Predictive Chemistry

The synergy between experimental synthesis and computational modeling is revolutionizing chemical research. Computational chemistry, using methods like Density Functional Theory (DFT), allows scientists to model molecular structures, predict reaction outcomes, and understand complex reaction mechanisms at an atomic level.

For this compound, a combined experimental and computational approach offers a powerful tool for accelerating research and development. For example, computational studies can help predict the most likely sites for further functionalization on the aromatic ring or guide the design of catalysts for stereoselective reactions. This predictive power can significantly reduce the number of experiments required, saving time and resources.

A study on ortho-fluorinated 2-phenylethylamine demonstrated how computational analysis can confirm a three-dimensional cluster structure and allow for the visualization and assessment of noncovalent interactions that stabilize the molecule. nih.gov Applying similar synergistic strategies to this compound and its potential reactions will enable a deeper understanding of its chemical behavior and provide a rational basis for the design of new derivatives with tailored properties for pharmaceutical or material science applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-Fluoro-3,5-dimethylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated aniline derivatives often involves halogenation or cross-coupling reactions. For example, 4-Fluoro-3,5-dimethylaniline hydrochloride was synthesized by treating 4-Fluoro-3,5-dimethylaniline with concentrated HCl and methoxycyclopentane, achieving a 97% yield after crystallization . Similarly, silica gel chromatography (petroleum ether:EtOAc = 20:1) is effective for purifying related compounds like N-Cyclopropyl-3,5-dimethylaniline . Key factors include reaction temperature (e.g., 50°C for salt formation) and solvent polarity during purification.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer : 1^1H NMR is critical for structural confirmation. For instance, the analogous compound 1n (N-Cyclopropyl-3,5-dimethylaniline) exhibits distinct aromatic proton signals at δ 6.43 ppm (d, J = 8.8 Hz) and methyl group resonances at δ 2.27 ppm . Fluorine substituents deshield adjacent protons, causing downfield shifts. Mass spectrometry (MS) and IR can further validate molecular weight and functional groups.

Q. What are the common purification strategies for this compound, and how do solvent systems affect crystallization efficiency?

  • Methodological Answer : Silica gel chromatography with nonpolar solvents (e.g., petroleum ether:EtOAc) effectively removes impurities . For hydrochloride salts, methoxycyclopentane is used for recrystallization to enhance purity . Solvent choice impacts crystal lattice formation: polar solvents like EtOAc improve solubility of polar intermediates, while nonpolar solvents aid in isolating hydrophobic products.

Advanced Research Questions

Q. How can researchers address discrepancies in melting point or spectral data between synthesized batches of this compound?

  • Methodological Answer : Contradictions may arise from incomplete purification or varying reaction conditions. For example, residual solvents in NMR samples can alter δ values . To resolve this:

Verify purification steps (e.g., repeated crystallization or column runs).

Compare against reference spectra from databases like NIST or PubChem .

Conduct elemental analysis to confirm stoichiometry.

  • Refer to qualitative research frameworks for systematic data contradiction analysis .

Q. What are the mechanistic implications of fluorine substitution on the reactivity of 3,5-dimethylaniline derivatives in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing EAS to meta/para positions. For example, in this compound, the fluorine at position 2 enhances electrophilic attack at position 4 or 6. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via nitration or sulfonation reactions can confirm reactivity patterns .

Q. What strategies can mitigate the formation of byproducts (e.g., dimers or oxidation products) during synthesis?

  • Methodological Answer :

  • Oxidation Control : Use inert atmospheres (N2_2/Ar) to prevent amine oxidation.
  • Temperature Modulation : Lower reaction temperatures reduce dimerization risks.
  • Protecting Groups : Temporarily protect the amine group with acetyl or trimethylsilyl moieties, as seen in derivatives like N-Trimethylsilyl-3,5-dimethylaniline .

Q. How does this compound interact with biomolecules, and what analytical methods detect its DNA adducts?

  • Methodological Answer : Fluorinated anilines can form DNA adducts via metabolic activation. For example, N-acetoxy-3,5-dimethylaniline reacts with guanine residues, detectable via 32^{32}P-postlabeling or LC-MS/MS . In vitro assays (e.g., microsomal incubations) simulate metabolic pathways, while HPLC-UV/Vis quantifies adduct formation.

Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation exposure (H333 hazard) .
  • Spill Management : Neutralize acidic residues with bicarbonate and adsorb spills with vermiculite.
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.